Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-, dimethyl ester
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Overview
Description
Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-, dimethyl ester is a complex organic compound belonging to the class of fused nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-, dimethyl ester typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of isoquinoline derivatives with activated alkynes or alkenes . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triphenylphosphine (PPh3) under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrroloisoquinoline diones, while reduction could produce dihydropyrroloisoquinolines .
Scientific Research Applications
Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-, dimethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-, dimethyl ester involves its interaction with specific molecular targets. For instance, it acts as a topoisomerase inhibitor, interfering with the DNA replication process in cancer cells . This inhibition leads to the accumulation of DNA breaks, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo(2,1-a)isoquinoline: Another fused nitrogen-containing heterocycle with similar biological activities.
Indolizine-5,8-diones: Compounds with comparable chemical structures and reactivity.
Uniqueness
Pyrrolo(1,2-b)isoquinoline-1,2-dicarboxylic acid, 5,10-dihydro-, dimethyl ester is unique due to its specific structural features and the range of biological activities it exhibits.
Properties
CAS No. |
147808-86-4 |
---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
dimethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1,2-dicarboxylate |
InChI |
InChI=1S/C16H15NO4/c1-20-15(18)12-9-17-8-11-6-4-3-5-10(11)7-13(17)14(12)16(19)21-2/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
VMVOJRLYSMRDBR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2CC3=CC=CC=C3CC2=C1C(=O)OC |
Origin of Product |
United States |
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